![molecular formula C20H23N5O3S B2492704 4-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine CAS No. 2320472-97-5](/img/structure/B2492704.png)
4-((1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, starting from basic pyrimidines or pyrazoles and introducing various functional groups through reactions like nitrilation, chlorination, and sulfonylation. For instance, pyrimidine and pyrazolopyrimidine derivatives containing a sulfonyl moiety were synthesized using a sulfonyl phenyl hydrazone as a starting material, demonstrating the importance of activated nitriles in heterocyclic chemistry (Ammar et al., 2004).
Molecular Structure Analysis
X-ray diffraction studies and spectroscopic techniques, such as NMR and FT-IR, are crucial for confirming the molecular structure of synthesized compounds. For example, a study reported the synthesis and molecular structure analysis of a related compound, revealing its crystallization in the monoclinic system and confirming the structure through various characterization techniques (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine and sulfonyl derivatives include addition-rearrangement reactions with arylsulfonyl isocyanates, leading to functionalized piperidones, showcasing the versatility of these compounds in synthesizing complex structures (Jao et al., 1996).
Mechanism of Action
Target of Action
The primary target of this compound is the soluble epoxide hydrolase (sEH) enzyme . sEH is a member of the α/β hydrolase family, specifically acting on ether bonds . It facilitates the addition of water to an epoxide, resulting in the formation of a vicinal diol .
Mode of Action
The compound acts as an inhibitor of the sEH enzyme . It shows varying degrees of selectivity towards the sEH enzymes . Particularly, similar compounds have emerged as potent sEH inhibitors, displaying low IC50 values for in vitro sEH inhibition . The compound’s interaction with its target involves H-bond interactions .
Biochemical Pathways
The inhibition of sEH affects the metabolism of fatty acid epoxides . sEH shows selectivity for aliphatic epoxides such as these . By inhibiting sEH, the compound prevents the conversion of these epoxides into their corresponding diols .
Result of Action
The inhibition of sEH by this compound can lead to a reduction in blood pressure elevation and inflammatory roles . This is due to the role of sEH in the metabolism of fatty acid epoxides, which are involved in these physiological processes .
properties
IUPAC Name |
4-methyl-6-[[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-16-13-20(22-15-21-16)28-14-17-7-11-24(12-8-17)29(26,27)19-5-3-18(4-6-19)25-10-2-9-23-25/h2-6,9-10,13,15,17H,7-8,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMGMOVPMARHAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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